![molecular formula C16H17ClN4O B2772693 (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone CAS No. 2415543-34-7](/img/structure/B2772693.png)
(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone, also known as CP-673451, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of protein kinase inhibitors and has been shown to exhibit potent inhibitory activity against a variety of kinases, including VEGFR-2, PDGFR-β, and c-Kit.
作用機序
(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone exerts its anti-tumor activity by selectively inhibiting the activity of VEGFR-2, PDGFR-β, and c-Kit, which are all involved in tumor angiogenesis and growth. By inhibiting these kinases, (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone prevents the formation of new blood vessels necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been shown to exhibit a number of other biochemical and physiological effects. It has been shown to inhibit platelet aggregation and to reduce vascular permeability, which may have potential applications in the treatment of cardiovascular diseases. (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has also been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is a potent and selective inhibitor of VEGFR-2, PDGFR-β, and c-Kit, which makes it an ideal tool for studying the role of these kinases in various cellular processes. However, one limitation of (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is its relatively short half-life, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several potential future directions for research on (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone. One area of interest is the development of more potent and selective inhibitors of VEGFR-2, PDGFR-β, and c-Kit, which may have improved therapeutic potential. Another area of interest is the development of combination therapies that include (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone, which may enhance its anti-tumor activity and reduce the likelihood of drug resistance. Finally, further investigation into the potential cardiovascular and anti-inflammatory effects of (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone may lead to the development of new treatments for these diseases.
合成法
The synthesis of (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone involves the reaction of 3-chloroaniline with 4-(4,6-dimethoxypyrimidin-2-ylamino)piperidine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, resulting in the formation of (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone as a white solid with a purity of >99%.
科学的研究の応用
(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent anti-tumor activity in vitro and in vivo, and has been evaluated in multiple clinical trials for the treatment of various types of cancer, including breast cancer, lung cancer, and glioblastoma.
特性
IUPAC Name |
(3-chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-13-3-1-2-12(10-13)16(22)21-8-5-14(6-9-21)20-15-4-7-18-11-19-15/h1-4,7,10-11,14H,5-6,8-9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHNEYZESFTFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=NC=C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

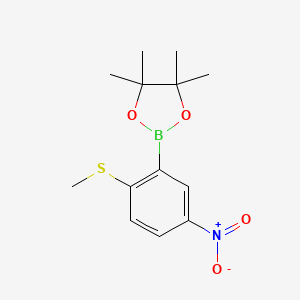
![N',N'-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine](/img/structure/B2772615.png)
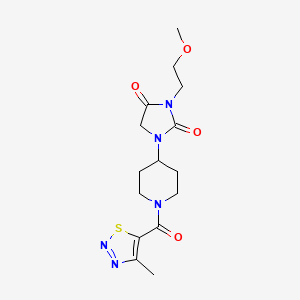





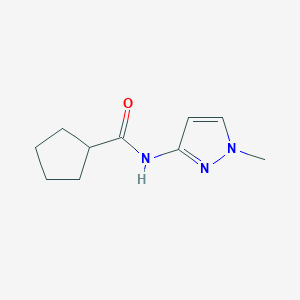
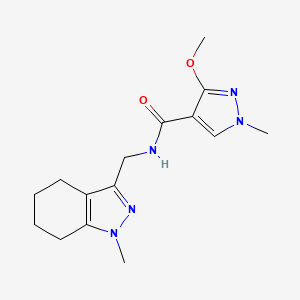
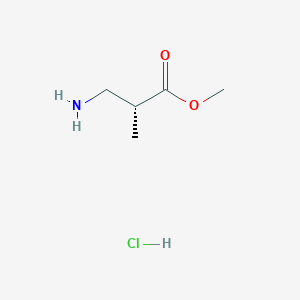
![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2772630.png)

![3-[(3,4-Dimethylphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2772633.png)